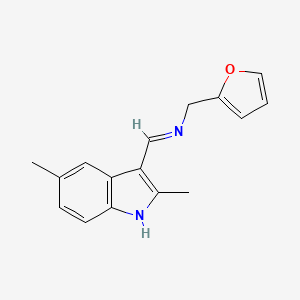
(E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine is an organic compound that belongs to the class of imines. This compound features an indole ring substituted with dimethyl groups and a furan ring attached to the imine nitrogen. Compounds like this are often studied for their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine typically involves the condensation of an indole derivative with a furan-containing aldehyde. The reaction is usually carried out under mild conditions, often in the presence of an acid or base catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The indole and furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an indole oxide, while reduction could produce an indole amine.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Researchers might investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industry, compounds like this are often explored for their potential use in materials science, such as the development of new polymers or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which (E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine exerts its effects would depend on its specific biological activity. Generally, such compounds might interact with cellular targets like enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanimine
- (E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)propanimine
Uniqueness
(E)-1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine is unique due to its specific substitution pattern on the indole ring and the presence of a furan ring. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C16H16N2O |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-(2,5-dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)methanimine |
InChI |
InChI=1S/C16H16N2O/c1-11-5-6-16-14(8-11)15(12(2)18-16)10-17-9-13-4-3-7-19-13/h3-8,10,18H,9H2,1-2H3 |
InChI Key |
QBMGHDURBVIPHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C=NCC3=CC=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















